molecular formula C11H17ClN2O2 B14744859 hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride

hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride

Cat. No.: B14744859
M. Wt: 244.72 g/mol
InChI Key: XKMBTMXQMDLSRB-UHFFFAOYSA-N
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Description

Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis. This particular compound is characterized by its unique structure, which includes a phenylmethyl group, an azanylpropyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride can be achieved through several methods. One common approach involves the reaction of phenylmethylamine with 3-aminopropyl carbamate in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, with the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses. The molecular targets include the active site serine residue of acetylcholinesterase, and the pathways involved are related to neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmethyl carbamate
  • 3-Aminopropyl carbamate
  • N-Phenyl carbamate

Comparison

Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is unique due to its combined structure of phenylmethyl and azanylpropyl groups. This combination enhances its ability to inhibit enzymes compared to other similar compounds. Additionally, its chloride ion makes it more reactive in substitution reactions, providing a versatile tool in organic synthesis .

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

benzyl N-(3-aminopropyl)carbamate;hydron;chloride

InChI

InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H

InChI Key

XKMBTMXQMDLSRB-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC=C(C=C1)COC(=O)NCCCN.[Cl-]

Origin of Product

United States

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